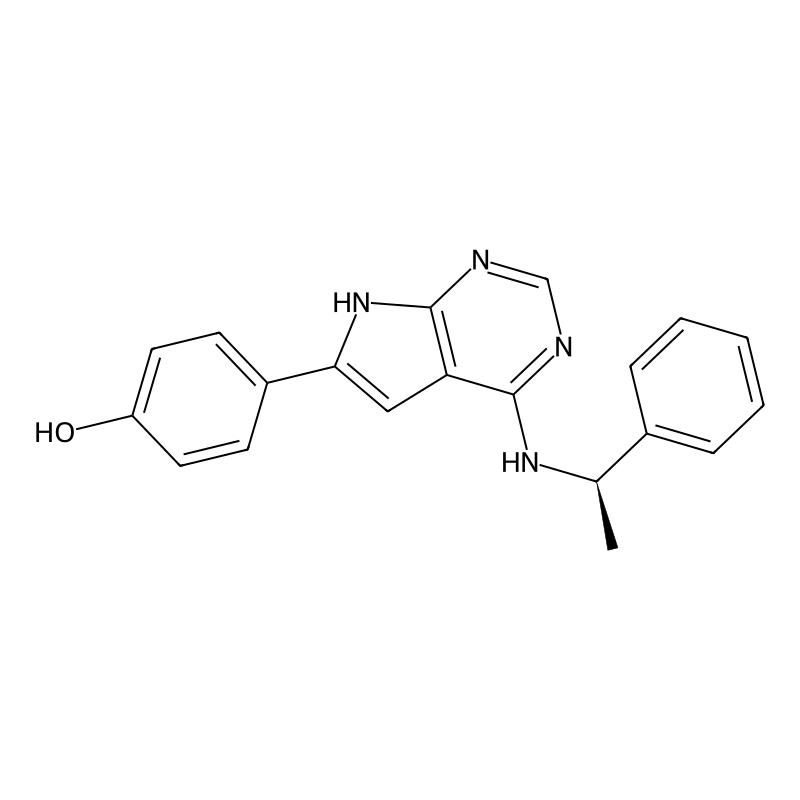

Pki-166

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Kinase Inhibitor

One of the primary areas of research for PKI-166 has been its potential as a kinase inhibitor. Kinases are a group of enzymes involved in regulating many cellular processes. PKI-166 has been shown to inhibit the activity of several kinases, including protein kinase A (PKA) [].

However, the selectivity of PKI-166 for PKA is debated. Some studies suggest it may have off-target effects on other kinases, limiting its usefulness as a specific PKA inhibitor [].

EGFR Inhibitor

Another area of research has explored PKI-166 as a potential inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a protein involved in cell growth and proliferation. Abnormal EGFR signaling can contribute to the development and progression of some cancers [].

Studies have shown that PKI-166 can inhibit EGFR activity and suppress the growth of cancer cells in vitro []. However, further research is needed to determine its efficacy and safety in vivo (within a living organism).

Pki-166 is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase, classified under the pyrrolo-pyrimidine derivatives. Its chemical formula is and it is recognized for its ability to inhibit the phosphorylation of epidermal growth factor receptor in various cancer cell lines, particularly pancreatic cancer cells . The compound exhibits high selectivity, with an inhibitory concentration (IC50) in the low nanomolar range, specifically around 0.7 nM .

- Formation of Bicyclic Nitrogen Heterocycles: This is achieved through ring-closing reactions involving aryl halides and amines.

- Substitution Reactions: Utilizing nucleophilic substitutions to introduce various functional groups that enhance its biological activity1.

Pki-166 demonstrates significant biological activity as an epidermal growth factor receptor tyrosine kinase inhibitor. It has been shown to:

- Inhibit cell proliferation in pancreatic cancer models.

- Enhance cytotoxicity when combined with other chemotherapeutic agents.

- Prevent phosphorylation of epidermal growth factor receptor induced by epidermal growth factor in a concentration-dependent manner .

The compound's selectivity for the epidermal growth factor receptor over other kinases contributes to its potential therapeutic applications in treating cancers characterized by aberrant signaling through this pathway.

The synthesis of Pki-166 can be outlined in several key steps:

- Retrosynthetic Analysis: Identifying key structural features and breaking down the molecule into simpler precursors.

- Construction of Heterocycles: Using starting materials such as 2-chloropyridine and 1-phenylethylamine to form the bicyclic structure through nucleophilic substitution reactions.

- Functional Group Modifications: Protecting sensitive groups during synthesis and later deprotecting them to yield the final product1.

These methods highlight the complexity involved in synthesizing Pki-166 while ensuring high purity and yield.

Pki-166 has potential applications primarily in oncology due to its ability to inhibit the epidermal growth factor receptor. Its applications include:

- Cancer Treatment: Particularly in solid tumors such as pancreatic cancer, where EGFR plays a significant role in tumor progression.

- Research Tool: Used in laboratory settings to study EGFR signaling pathways and their implications in cancer biology .

Pki-166 shares structural and functional similarities with several other compounds that target tyrosine kinases. Here are some notable examples:

| Compound Name | Chemical Structure | Selectivity | IC50 (nM) |

|---|---|---|---|

| Gefitinib | EGFR Inhibitor | High | 5 |

| Erlotinib | EGFR Inhibitor | High | 10 |

| Lapatinib | EGFR/HER2 Inhibitor | Moderate | 20 |

| Afatinib | EGFR Inhibitor | Very High | 1 |

Uniqueness of Pki-166

Pki-166 stands out due to its exceptionally low IC50 value (0.7 nM), indicating a stronger potency compared to similar compounds like gefitinib and erlotinib. Additionally, its unique bicyclic nitrogen heterocycle structure contributes to its specificity towards the epidermal growth factor receptor, making it a promising candidate for further development in cancer therapy.

ATP-Competitive Inhibition Kinetics Against Epidermal Growth Factor Receptor/Human Epidermal Growth Factor Receptor 1

Protein Kinase Inhibitor-166 demonstrates remarkable potency as an adenosine triphosphate-competitive inhibitor of the epidermal growth factor receptor kinase domain. Enzyme kinetic studies have conclusively established that Protein Kinase Inhibitor-166 affects the epidermal growth factor receptor kinase through adenosine triphosphate-competitive inhibition, with an inhibitory concentration 50 value of 0.7 nanomolar against the intracellular kinase domain [1]. This exceptionally low inhibitory concentration 50 value positions Protein Kinase Inhibitor-166 among the most potent epidermal growth factor receptor inhibitors developed to date [2] [3].

The compound belongs to the pyrrolo-pyrimidine class of receptor tyrosine kinase inhibitors and functions as a reversible inhibitor [4] [1]. The adenosine triphosphate-competitive nature of inhibition has been confirmed through detailed kinetic analysis, demonstrating that Protein Kinase Inhibitor-166 competes directly with adenosine triphosphate for binding to the kinase active site [1]. The reversible binding mechanism has been validated through washout studies, confirming that the inhibitory effects can be overcome by removing the compound from the cellular environment [5].

In vitro enzyme assays using epidermal growth factor receptor protein tyrosine kinase were performed utilizing a filter binding assay format, where the rate of kinase reaction was measured by transfer of gamma-phosphorus-33 adenosine triphosphate to substrate peptides [3]. These studies consistently demonstrated that Protein Kinase Inhibitor-166 inhibits epidermal growth factor receptor autophosphorylation in human pancreatic cancer cells in a dose-dependent manner, with effective inhibition observed at concentrations ranging from 0.01 to 0.5 micromolar [1].

The molecular mechanism involves Protein Kinase Inhibitor-166 binding to the adenosine triphosphate-binding pocket of the epidermal growth factor receptor kinase domain, thereby preventing adenosine triphosphate access and subsequent autophosphorylation events [1]. The pyrrolo-pyrimidine scaffold of the compound is specifically designed to occupy the adenine-binding region of the adenosine triphosphate pocket, while additional chemical substituents provide selectivity and binding affinity [2].

Selectivity Profiling Across Kinome Space

Protein Kinase Inhibitor-166 exhibits exceptional selectivity within the human kinome, demonstrating greater than 3000-fold selectivity against a comprehensive panel of serine/threonine kinases, including protein kinase C-alpha and Cdc2/cyclin B [1] [2]. This remarkable selectivity profile indicates that the compound preferentially targets receptor tyrosine kinases over cytoplasmic serine/threonine kinases, reducing the potential for off-target effects that could compromise therapeutic efficacy or safety.

Comprehensive kinome screening has revealed that while Protein Kinase Inhibitor-166 maintains high selectivity for epidermal growth factor receptor, it does demonstrate measurable activity against several other receptor tyrosine kinases within the kinome [1]. The selectivity profile includes activity against c-Abl tyrosine kinase with an inhibitory concentration 50 of 28 nanomolar, representing a 40-fold selectivity factor compared to epidermal growth factor receptor [1]. Additionally, the compound shows moderate activity against other tyrosine kinases including c-Src and members of the vascular endothelial growth factor receptor family [1].

The exceptional selectivity of Protein Kinase Inhibitor-166 can be attributed to its unique chemical structure, which has been optimized to exploit specific binding pocket features that distinguish epidermal growth factor receptor from other kinases [2]. The pyrrolo-pyrimidine core provides the primary interaction with the adenosine triphosphate-binding site, while the phenylethylamino substituent contributes to receptor specificity through interactions with unique residues in the epidermal growth factor receptor binding pocket [6].

Human Epidermal Growth Factor Receptor 2 Inhibition Dynamics

Protein Kinase Inhibitor-166 functions as a dual epidermal growth factor receptor/Human Epidermal Growth Factor Receptor 2 inhibitor, demonstrating significant activity against Human Epidermal Growth Factor Receptor 2 tyrosine kinase [6] [5]. The compound reversibly inhibits both Human Epidermal Growth Factor Receptor 1 and Human Epidermal Growth Factor Receptor 2 tyrosine kinases, which belong to the epidermal growth factor receptor family [6]. This dual inhibition capability is particularly significant given the established role of Human Epidermal Growth Factor Receptor 2 as a preferred heterodimerization partner for other epidermal growth factor receptor family members [5].

Studies have demonstrated that Protein Kinase Inhibitor-166 effectively inhibits phosphorylation of both epidermal growth factor receptor and Human Epidermal Growth Factor Receptor 2 in breast cancer cells [7]. The inhibition of Human Epidermal Growth Factor Receptor 2 phosphorylation occurs through the same adenosine triphosphate-competitive mechanism observed with epidermal growth factor receptor, indicating that the compound binds to the highly conserved adenosine triphosphate-binding domains of both receptors [8] [7].

The clinical significance of dual epidermal growth factor receptor/Human Epidermal Growth Factor Receptor 2 inhibition has been demonstrated in various cancer cell lines, where Human Epidermal Growth Factor Receptor 2 overexpression is found to potentiate epidermal growth factor receptor signaling [9]. Protein Kinase Inhibitor-166 has shown particular efficacy in cell lines that co-express both receptors, such as breast cancer cell lines MDA-MB-361 and SKBR3 [8]. In these cellular systems, the compound effectively blocks ligand-independent Human Epidermal Growth Factor Receptor 2 transactivation pathways [8].

Off-Target Effects on c-Src and Vascular Endothelial Growth Factor Receptor 2

While Protein Kinase Inhibitor-166 demonstrates exceptional selectivity for epidermal growth factor receptor family members, the compound does exhibit measurable off-target activity against specific kinases, most notably c-Src and vascular endothelial growth factor receptor family kinases [1]. Against c-Src kinase, Protein Kinase Inhibitor-166 demonstrates an inhibitory concentration 50 of 130 nanomolar, representing a 186-fold selectivity factor compared to epidermal growth factor receptor [1]. This off-target activity against c-Src may contribute to some of the observed biological effects of the compound, particularly in cellular contexts where c-Src signaling intersects with epidermal growth factor receptor pathways [10].

The inhibition of vascular endothelial growth factor receptor family kinases represents another significant off-target effect of Protein Kinase Inhibitor-166 [1]. The compound demonstrates activity against vascular endothelial growth factor receptor 2/kinase insert domain receptor with an inhibitory concentration 50 of 327 nanomolar, and against Flt-1 with an inhibitory concentration 50 of 962 nanomolar [1]. These selectivity factors of 467-fold and 1374-fold respectively, while still maintaining reasonable specificity, suggest that Protein Kinase Inhibitor-166 may have antiangiogenic properties through direct inhibition of vascular endothelial growth factor receptor signaling [1].

The antiangiogenic effects have been observed in preclinical studies where Protein Kinase Inhibitor-166 treatment resulted in significant reductions in tumor-associated blood vessel density [1] [11]. In these studies, the compound was associated with decreased production of proangiogenic molecules including vascular endothelial growth factor and interleukin-8 by tumor cells, and increased apoptosis of tumor-associated endothelial cells [1] [11]. Whether these antiangiogenic effects result from direct vascular endothelial growth factor receptor inhibition or indirect effects through epidermal growth factor receptor pathway modulation requires further investigation [1].

The off-target activity profile of Protein Kinase Inhibitor-166 suggests that the compound may function as a multi-targeted kinase inhibitor, with primary activity against epidermal growth factor receptor family members and secondary effects on angiogenesis-related pathways [12]. This multi-targeted approach may provide therapeutic advantages in cancer treatment by simultaneously targeting multiple pathways involved in tumor growth and progression [12].

Allosteric Modulation of Receptor Dimerization

The influence of Protein Kinase Inhibitor-166 on epidermal growth factor receptor dimerization represents a complex aspect of its mechanism of action that extends beyond direct kinase inhibition. Recent advances in understanding adenosine triphosphate-competitive inhibitors have revealed that these compounds can modulate substrate binding cooperativity by altering the conformational entropy of target kinases [13]. This phenomenon suggests that Protein Kinase Inhibitor-166 may influence epidermal growth factor receptor function through allosteric mechanisms that affect receptor dimerization dynamics.

Studies investigating adenosine triphosphate-competitive inhibitors have demonstrated that chemically different compounds can modulate substrate binding cooperativity by tuning the conformational entropy of kinases and shifting populations of conformationally excited states [13]. The binding cooperativity and conformational entropy of enzymes have been shown to be correlated, suggesting that adenosine triphosphate-competitive inhibitors like Protein Kinase Inhibitor-166 may function through modulation of allosteric coupling between nucleotide and substrate-binding sites [13].

In the context of epidermal growth factor receptor, dimerization is a critical step in receptor activation that involves conformational changes facilitating the union of kinase domains [14]. The epidermal growth factor receptor family can form homodimers and heterodimers, with Human Epidermal Growth Factor Receptor 2 serving as a preferred heterodimerization partner [5]. The stability of these dimers is significantly affected by the nature of bound ligands rather than simply their binding affinity [14].

Protein Kinase Inhibitor-166 has been shown to affect epidermal growth factor receptor signaling in ways that suggest influence on receptor dimerization processes [1]. The compound effectively blocks epidermal growth factor-stimulated tyrosine phosphorylation, but the mechanism appears to involve more than simple competitive inhibition of adenosine triphosphate binding [1]. The observation that Protein Kinase Inhibitor-166 can prevent receptor activation even in the presence of saturating ligand concentrations suggests that the compound may stabilize inactive receptor conformations that are unfavorable for productive dimerization [13].

The allosteric effects of Protein Kinase Inhibitor-166 may be particularly relevant in the context of Human Epidermal Growth Factor Receptor 2 signaling, where the receptor functions primarily through heterodimerization with other family members [5]. The compound's ability to simultaneously inhibit both epidermal growth factor receptor and Human Epidermal Growth Factor Receptor 2 may involve stabilization of inactive dimeric complexes that cannot undergo the conformational changes necessary for kinase activation [7]. This mechanism would explain the particularly potent effects of Protein Kinase Inhibitor-166 in cellular systems that overexpress Human Epidermal Growth Factor Receptor 2 [8] [7].

Furthermore, the conformational effects of Protein Kinase Inhibitor-166 may extend to downstream signaling events, as the compound has been shown to affect multiple signaling pathways beyond direct kinase inhibition [1]. The modulation of receptor conformational states could influence the recruitment of downstream signaling partners and the formation of signaling complexes, thereby amplifying the biological effects of kinase inhibition [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Wikipedia

Dates

2: Takada T, Weiss HM, Kretz O, Gross G, Sugiyama Y. Hepatic transport of PKI166, an epidermal growth factor receptor kinase inhibitor of the pyrrolo-pyrimidine class, and its main metabolite, ACU154. Drug Metab Dispos. 2004 Nov;32(11):1272-8. Epub 2004 Jul 27. PubMed PMID: 15280219.